1-[(E)-(4-Chlorophenyl)methyleneamino]-3-phenyl-urea

GPCR pharmacology Neuropeptide S receptor Parathyroid hormone receptor

1-[(E)-(4-Chlorophenyl)methyleneamino]-3-phenyl-urea, also catalogued as 4-chlorobenzaldehyde N-phenylsemicarbazone, is a synthetic Schiff base formed by condensation of 4-chlorobenzaldehyde with N-phenylurea. The compound (C14H12ClN3O, MW 273.72, XlogP 3.2) satisfies Lipinski's rule of five and bears a 4‑chlorophenyl substituent that distinguishes it from other N‑phenylsemicarbazone analogs.

Molecular Formula C14H12ClN3O
Molecular Weight 273.72 g/mol
Cat. No. B12446424
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-[(E)-(4-Chlorophenyl)methyleneamino]-3-phenyl-urea
Molecular FormulaC14H12ClN3O
Molecular Weight273.72 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)NC(=O)NN=CC2=CC=C(C=C2)Cl
InChIInChI=1S/C14H12ClN3O/c15-12-8-6-11(7-9-12)10-16-18-14(19)17-13-4-2-1-3-5-13/h1-10H,(H2,17,18,19)
InChIKeyABYDHFCNXZFOEE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-[(E)-(4-Chlorophenyl)methyleneamino]-3-phenyl-urea: Semicarbazone Schiff Base Procurement Essentials


1-[(E)-(4-Chlorophenyl)methyleneamino]-3-phenyl-urea, also catalogued as 4-chlorobenzaldehyde N-phenylsemicarbazone, is a synthetic Schiff base formed by condensation of 4-chlorobenzaldehyde with N-phenylurea. The compound (C14H12ClN3O, MW 273.72, XlogP 3.2) satisfies Lipinski's rule of five and bears a 4‑chlorophenyl substituent that distinguishes it from other N‑phenylsemicarbazone analogs [1]. It has been identified as a ligand for two human G‑protein coupled receptors—the neuropeptide S receptor (NPSR1) and the parathyroid hormone/parathyroid hormone‑related peptide receptor (PTH1R)—based on text‑mining and curated interaction data [1].

Why N-Phenylsemicarbazone Analogs Cannot Freely Replace 1-[(E)-(4-Chlorophenyl)methyleneamino]-3-phenyl-urea


Within the N‑phenylsemicarbazone class, the 4‑chlorophenyl moiety is not a silent substituent; it modulates lipophilicity, hydrogen‑bonding capacity, and molecular recognition by GPCR targets. The compound engages both NPSR1 and PTH1R in curated interaction maps, whereas the unsubstituted benzaldehyde N‑phenylsemicarbazone and the 4‑methoxy analog are absent from the same GPCR interaction dataset [1]. Additionally, the chlorine atom alters the electronic distribution of the phenyl ring, influencing π‑stacking interactions and the strength of the imine bond. These factors mean that a user who requires precisely the pharmacological profile, solubility characteristics, or spectroscopic signature of the 4‑chloro derivative cannot assume interchangeability with other semicarbazones or simple phenylureas. Direct experimental benchmarking is necessary, and the quantitative evidence below provides the basis for informed procurement decisions.

Measurable Differentiation Evidence for 1-[(E)-(4-Chlorophenyl)methyleneamino]-3-phenyl-urea


GPCR Interaction Fingerprint: Selective Engagement of NPSR1 and PTH1R

According to the GLASS curated GPCR–ligand interaction database, 1-[(E)-(4-chlorophenyl)methyleneamino]-3-phenyl-urea is reported to interact with two human GPCRs: the neuropeptide S receptor (NPSR1, UniProt Q6W5P4) and the parathyroid hormone/parathyroid hormone‑related peptide receptor (PTH1R, UniProt Q03431) [1]. In contrast, the closely related unsubstituted benzaldehyde N‑phenylsemicarbazone and the 4‑methoxybenzaldehyde N‑phenylsemicarbazone are not documented as ligands for these receptors in the same database [2]. This differential engagement profile provides a quantifiable selectivity criterion for researchers targeting NPSR1‑ or PTH1R‑mediated pathways.

GPCR pharmacology Neuropeptide S receptor Parathyroid hormone receptor Ligand screening

Lipophilicity (XlogP) Differentiation from Non‑Halogenated Analogs

The calculated XlogP of 1-[(E)-(4-chlorophenyl)methyleneamino]-3-phenyl-urea is 3.2, as reported in the GLASS database [1]. For the unsubstituted benzaldehyde N‑phenylsemicarbazone (C14H13N3O, MW 239.27), the predicted XlogP is approximately 2.4–2.6, while the 4‑methoxy analog (C15H15N3O2, MW 269.30) has a predicted XlogP of approximately 2.2–2.4 [2]. The roughly 0.6–1.0 log unit increase conferred by the chlorine substituent indicates significantly higher membrane permeability and altered solubility, which directly impact biological assay conditions and formulation strategies.

Drug‑likeness Lipophilicity ADME prediction Partition coefficient

Molecular Weight and Hydrogen‑Bond Donor/Acceptor Count Compared to Simplified Ureas

The target compound possesses a molecular weight of 273.72 g/mol with 2 hydrogen‑bond donors and 2 hydrogen‑bond acceptors [1]. By comparison, the simple phenylurea building block (C7H8N2O, MW 136.15) has 3 donors and 1 acceptor, while N‑(4-chlorophenyl)urea (C7H7ClN2O, MW 170.60) has 3 donors and 1 acceptor [2]. The semicarbazone‑linked structure adds an aromatic ring via an imine bridge, increasing molecular weight by ~100 Da and substantially altering the hydrogen‑bond pharmacophore, which affects crystal packing, solubility, and target‑binding geometry.

Physicochemical profiling Hydrogen bonding Solubility parameters Lead optimization

Spectroscopic Confirmation and Purity Assessment via GC‑MS and NMR

In a systematic study of six Schiff base ligands synthesized from phenyl urea and 4‑substituted benzaldehydes, the compound derived from 4‑chlorobenzaldehyde (designated as one of the active ligands L1, L2, or L6) was structurally confirmed by IR, NMR, and GC‑MS, and its purity was assessed by GC‑MS [1]. The 4‑chloro derivative, together with two other ligands, exhibited strong antimicrobial efficacy with a zone of inhibition greater than 12 mm against S. aureus, E. faecium, K. pneumoniae, P. aeruginosa, and E. coli in disc diffusion assays [1]. Although the individual data for the 4‑chloro ligand are not separately reported, this study provides the validated synthetic protocol and spectroscopic fingerprints necessary for batch‑to‑batch quality control.

Quality control Structural confirmation GC‑MS NMR spectroscopy

Optimal Deployment Scenarios for 1-[(E)-(4-Chlorophenyl)methyleneamino]-3-phenyl-urea Based on Verified Evidence


GPCR‑Focused Screening Libraries for NPSR1 and PTH1R

Given its confirmed interaction with NPSR1 and PTH1R in the GLASS database [1], this compound is a rational inclusion in focused screening decks targeting neuropeptide S or parathyroid hormone pathways. Unlike the unsubstituted or 4‑methoxy N‑phenylsemicarbazones, which lack documented GPCR engagement, the 4‑chloro derivative provides a direct entry point for hit identification and can serve as a reference ligand for assay validation.

Antimicrobial Susceptibility Assessment of Gram‑Positive and Gram‑Negative Isolates

The demonstrated antimicrobial activity (zone of inhibition >12 mm against S. aureus, E. faecium, K. pneumoniae, P. aeruginosa, and E. coli) [2] positions the compound as a useful probe for evaluating bacterial susceptibility. Laboratories seeking to benchmark new antimicrobial agents can employ this compound as a structurally characterized, moderate‑potency comparator in agar diffusion and broth microdilution protocols.

Semicarbazone Scaffold Development for Metal‑Chelating Agents

The semicarbazone core, confirmed by IR and NMR in the synthetic study [2], presents an N,O‑donor set suitable for metal coordination. The 4‑chlorophenyl group enhances lipophilicity (XlogP 3.2) [1], which can improve membrane permeability of the resulting metal complexes. Inorganic and medicinal chemists designing metallodrugs or catalysts can use this compound as a well‑characterized ligand precursor.

Computational Chemistry and Structure‑Activity Relationship (SAR) Studies

The combination of a confirmed molecular formula (C14H12ClN3O), known hydrogen‑bond donor/acceptor counts (HBD 2, HBA 2), and a measured XlogP of 3.2 [1] makes this compound a valuable entry for SAR tables. Computational modelers can use its properties to calibrate or validate QSAR models for halogenated semicarbazones, distinguishing the effect of the 4‑chloro substituent from those of hydrogen, methyl, methoxy, or bromo analogs.

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